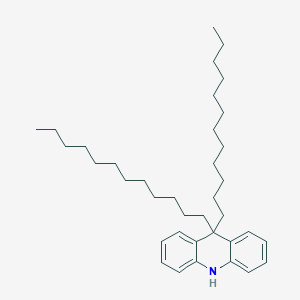![molecular formula C12H13BrN2O2 B13703478 Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate](/img/structure/B13703478.png)
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is an organic compound with the molecular formula C12H13BrN2O2 It is a derivative of propanoic acid and features a bromo and cyano-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate typically involves the reaction of 2-bromo-4-cyanoaniline with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using batch or continuous flow reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions for such reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Various oxidizing agents, depending on the desired product.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives, potentially including carboxylic acids or aldehydes.
Scientific Research Applications
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is not well-documented. its reactivity can be attributed to the presence of the bromo and cyano groups, which can participate in various chemical reactions. The compound may interact with molecular targets through nucleophilic substitution or other reaction mechanisms, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(4-cyanophenyl)propanoate
- Ethyl 3-amino-3-(2-methylphenyl)propanoate
- Ethyl 3-[(3-chlorobenzyl)amino]propanoate
Uniqueness
Ethyl 3-[(2-Bromo-4-cyanophenyl)amino]propanoate is unique due to the presence of both bromo and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and research.
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 3-(2-bromo-4-cyanoanilino)propanoate |
InChI |
InChI=1S/C12H13BrN2O2/c1-2-17-12(16)5-6-15-11-4-3-9(8-14)7-10(11)13/h3-4,7,15H,2,5-6H2,1H3 |
InChI Key |
XKNGTIBYLSCBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC1=C(C=C(C=C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


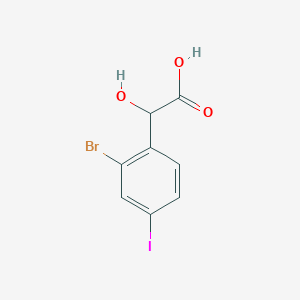


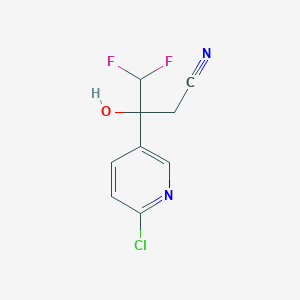
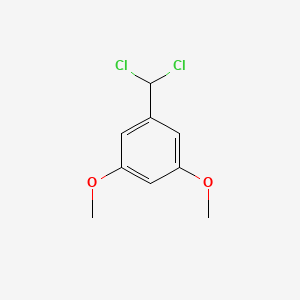
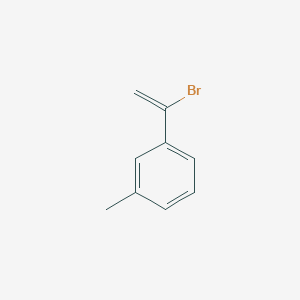

![2-Boc-2-azaspiro[4.5]decan-8-one Oxime](/img/structure/B13703433.png)

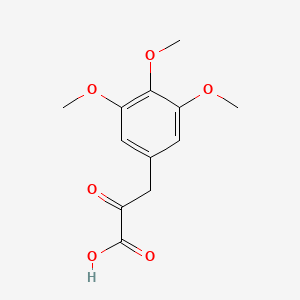
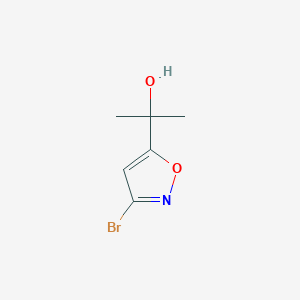

![(R)-2-[(1-Methyl-2-benzimidazolyl)amino]-2-phenylethanol](/img/structure/B13703468.png)
